

Comparative Analysis of CRTh2-IN-1 Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crth2-IN-1*

Cat. No.: *B8777224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **CRTh2-IN-1**, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), with other prostanoid receptors. Understanding the selectivity profile of a compound is critical in drug development to predict potential off-target effects and ensure therapeutic efficacy. This document presents available quantitative data, outlines the experimental protocols used for such assessments, and visualizes key pathways and workflows.

Data Presentation: Comparative Binding Affinities

CRTh2-IN-1 is a selective antagonist for the CRTh2 (DP2) receptor with a reported IC₅₀ of 6 nM in a human DP2 binding assay.[1][2][3] Its affinity for the DP1 receptor is significantly lower, with a reported IC₅₀ of greater than 1 μM, indicating a high degree of selectivity over this closely related receptor.[4][5]

Due to the limited availability of a comprehensive public cross-reactivity panel for **CRTh2-IN-1** against all prostanoid receptors, the selectivity profile of fevipiprant (QAW039), another potent and selective CRTh2 antagonist, is presented below as a representative example. Fevipiprant has undergone extensive clinical investigation and its selectivity has been well-characterized.

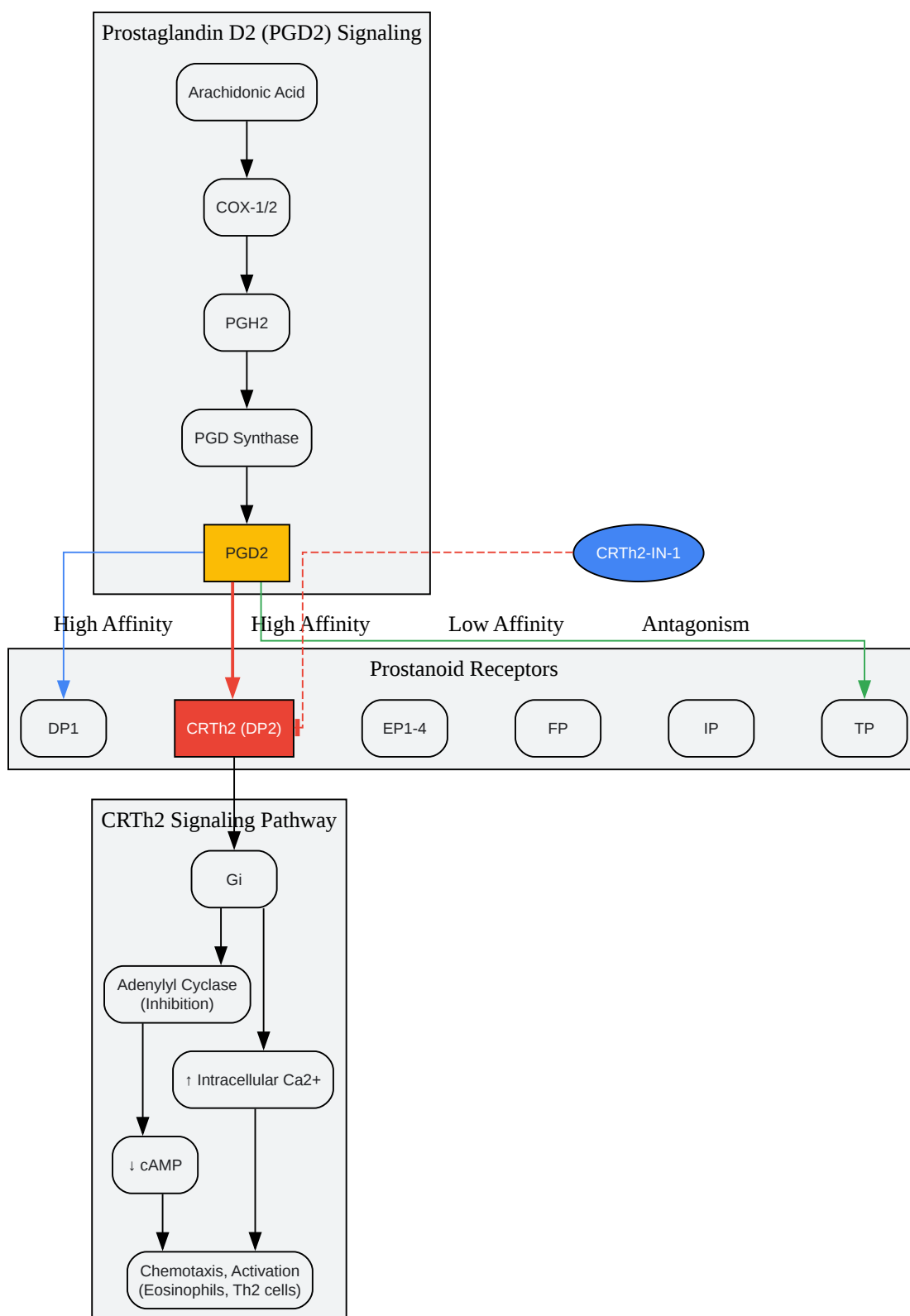
Table 1: Comparative Binding Affinity of CRTh2 Antagonists against a Panel of Prostanoid Receptors

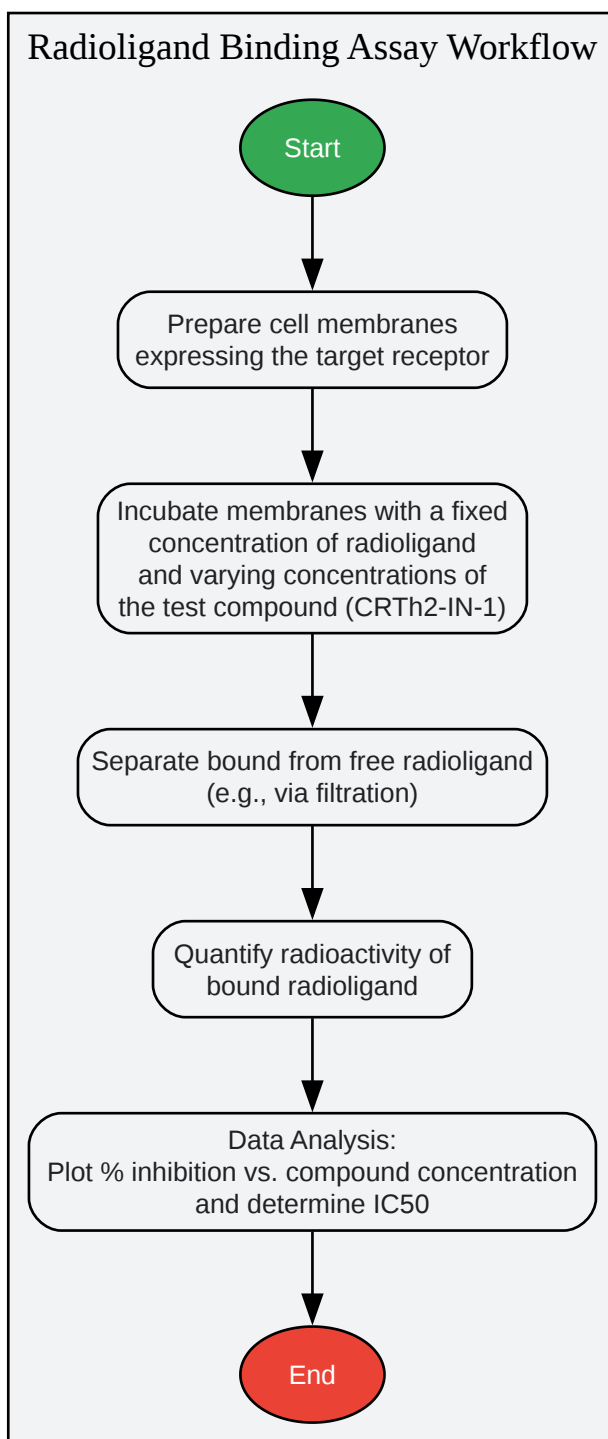
Receptor	CRTh2-IN-1 (IC50/Ki)	Fevipiprant (IC50/Ki)	Ligand	Assay Type
CRTh2 (DP2)	6 nM (IC50)	1.14 nM (Kd)	[3H] PGD2	Radioligand Binding
DP1	>1 µM (IC50)	>10 µM (IC50)	[3H] PGD2	Radioligand Binding
EP1	Not Available	Not Available	[3H] PGE2	Radioligand Binding
EP2	Not Available	>10 µM (IC50)	[3H] PGE2	Radioligand Binding
EP3	Not Available	>10 µM (IC50)	[3H] PGE2	Radioligand Binding
EP4	Not Available	>10 µM (IC50)	[3H] PGE2	Radioligand Binding
FP	Not Available	>10 µM (IC50)	[3H] PGF2α	Radioligand Binding
IP	Not Available	>10 µM (IC50)	[3H] Iloprost	Radioligand Binding
TP	Not Available	>10 µM (IC50)	[3H] U46619	Radioligand Binding

Data for fevipiprant is presented as a representative example of a highly selective CRTh2 antagonist.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of CRTh2-IN-1 Cross-reactivity with Prostanoid Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8777224#cross-reactivity-of-crth2-in-1-with-other-prostanoid-receptors\]](https://www.benchchem.com/product/b8777224#cross-reactivity-of-crth2-in-1-with-other-prostanoid-receptors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com